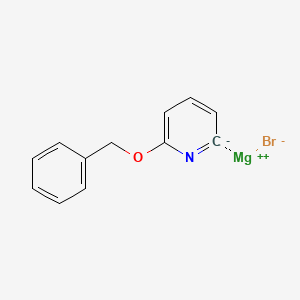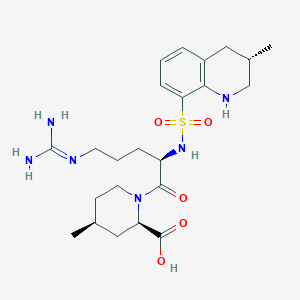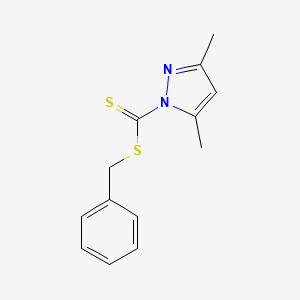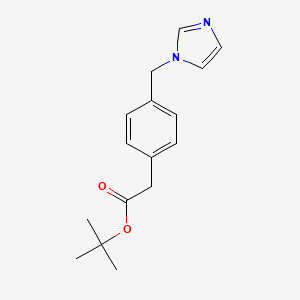
tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate is a chemical compound that features an imidazole ring, a phenyl group, and a tert-butyl ester. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate typically involves a nucleophilic substitution reaction. One common method involves the reaction of imidazole with tert-butyl chloroacetate in the presence of a base such as sodium hydride in a dry aprotic solvent like acetonitrile . The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents and reagents are often recycled to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The phenyl group can participate in π-π interactions, enhancing binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl imidazol-1-yl acetate: Similar structure but lacks the phenyl group.
Bis(4-(1H-imidazol-1-yl)phenyl)methanone: Contains two imidazole rings and a ketone group.
Uniqueness
Tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate is unique due to its combination of an imidazole ring, a phenyl group, and a tert-butyl ester. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .
Propriétés
Formule moléculaire |
C16H20N2O2 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
tert-butyl 2-[4-(imidazol-1-ylmethyl)phenyl]acetate |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)10-13-4-6-14(7-5-13)11-18-9-8-17-12-18/h4-9,12H,10-11H2,1-3H3 |
Clé InChI |
NPNKYUXBDUOVSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CN2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



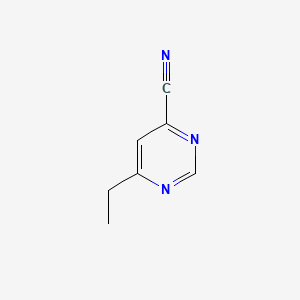
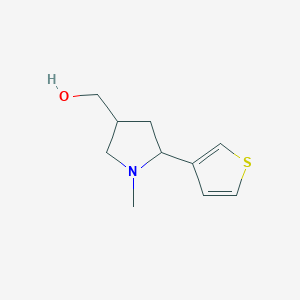
![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14886817.png)
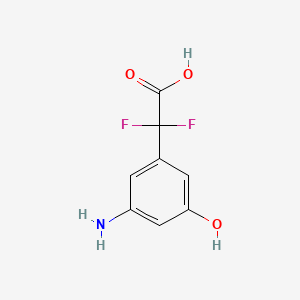
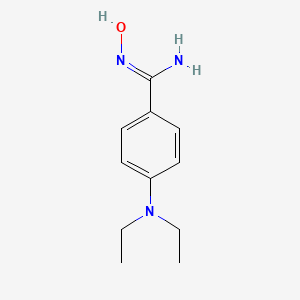
![[3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14886847.png)
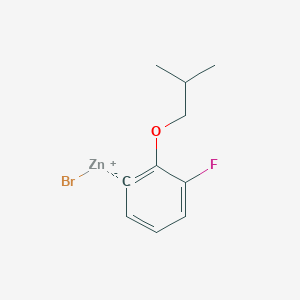
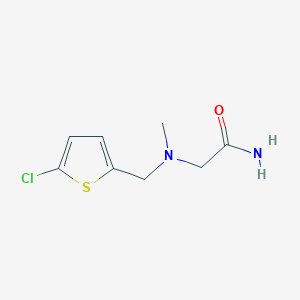
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
